"synthesis and characterization of 4-Fluoroisoindolin-5-ol hydrobromide"
"synthesis and characterization of 4-Fluoroisoindolin-5-ol hydrobromide"
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Fluoroisoindolin-5-ol Hydrobromide
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of 4-Fluoroisoindolin-5-ol hydrobromide, a novel fluorinated isoindoline derivative with significant potential in medicinal chemistry and drug development. The isoindoline scaffold is a privileged structure in numerous pharmaceutically active compounds, and the strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[1][2][3] While specific literature for this exact isomer is nascent, this document outlines a robust, proposed synthetic pathway grounded in established chemical principles and analogous transformations. Furthermore, it details a rigorous, multi-technique analytical workflow for the structural confirmation and purity assessment of the target compound, designed for researchers and professionals in the field of drug discovery.
Introduction: The Significance of Fluorinated Isoindolines
The isoindoline core, a bicyclic structure fusing a benzene ring with a five-membered nitrogen-containing ring, is a cornerstone in modern medicinal chemistry.[2] Derivatives of this scaffold are integral to a range of therapeutics, including the immunomodulatory drug lenalidomide.[2] The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity by altering electronic properties.[3]
The target molecule, 4-Fluoroisoindolin-5-ol hydrobromide, combines these key features. The specific substitution pattern—a fluorine atom at the 4-position and a hydroxyl group at the 5-position—offers unique opportunities for hydrogen bonding and other molecular interactions. Analogous structures, such as Rho-associated protein kinase (ROCK) inhibitors, have shown potential in treating conditions like fibrosis and cancer, suggesting a promising therapeutic landscape for novel fluorinated isoindolines.[4] This guide provides the necessary strategic framework to enable the synthesis and rigorous validation of this high-value compound.
Proposed Synthetic Pathway
Due to the absence of a documented synthesis for 4-Fluoroisoindolin-5-ol hydrobromide, we propose a logical and efficient pathway starting from a readily accessible, appropriately substituted precursor. The strategy centers on the construction of the isoindoline ring via the reduction of a phthalonitrile intermediate. This method is well-precedented for the synthesis of the parent isoindoline scaffold.[5][6][7]
Caption: Proposed synthetic route to 4-Fluoroisoindolin-5-ol Hydrobromide.
Rationale Behind Experimental Choices
The selection of 3-fluoro-4-hydroxyphthalonitrile as the starting material is strategic. The dinitrile functionality is an excellent precursor for the isoindoline ring system, as both nitrile groups can be reduced simultaneously to form the required aminomethyl groups, which then cyclize. Catalytic hydrogenation (e.g., using platinum on carbon) is a clean and effective method for this transformation.[6] Alternatively, chemical reduction using a hydride reagent could also be employed.[7]
The final step involves the formation of the hydrobromide salt. Converting the free base into its hydrobromide salt is a standard practice in pharmaceutical development to improve crystallinity, stability, and aqueous solubility, which are often desirable properties for active pharmaceutical ingredients.[4][8]
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Fluoroisoindolin-5-ol (Free Base)
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Reaction Setup: To a high-pressure hydrogenation vessel, add 3-fluoro-4-hydroxyphthalonitrile (1.0 eq).
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Catalyst Addition: Add 5% platinum on carbon (0.1 eq by weight) to the vessel.
-
Solvent: Add a suitable solvent, such as tetrahydrofuran (THF) or ethanol, to dissolve the starting material.
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Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 150-180 bars).
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Reaction Conditions: Heat the mixture to approximately 60°C and stir vigorously for 6-8 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[6]
-
Work-up: After cooling and carefully depressurizing the vessel, filter the reaction mixture through a pad of Celite® to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoroisoindolin-5-ol. This product can be purified further by column chromatography on silica gel if necessary.
Step 2: Formation of 4-Fluoroisoindolin-5-ol Hydrobromide
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Dissolution: Dissolve the purified 4-Fluoroisoindolin-5-ol free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
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Acidification: Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid, 1.1 eq) to the stirred solution at 0°C.
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Precipitation: The hydrobromide salt should precipitate out of the solution. Continue stirring at 0°C for 30 minutes to an hour to ensure complete precipitation.
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Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.
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Drying: Dry the final product, 4-Fluoroisoindolin-5-ol hydrobromide, under vacuum to a constant weight.
Comprehensive Characterization Workflow
A multi-faceted analytical approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.
Caption: Integrated workflow for the characterization of the target compound.
Spectroscopic and Chromatographic Data (Expected)
The following tables summarize the expected analytical data for 4-Fluoroisoindolin-5-ol hydrobromide based on its chemical structure and data from analogous compounds.
Table 1: Expected NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Analysis | Expected Chemical Shifts (δ, ppm) and Coupling | Rationale |
| ¹H NMR | ~9.0-10.0 (br s, 2H, -NH₂⁺-), ~9.5 (s, 1H, -OH), ~7.0-7.5 (m, 2H, Ar-H), ~4.5 (s, 4H, -CH₂-N-CH₂-) | Aromatic protons will show coupling to fluorine. The amine and hydroxyl protons are exchangeable and may appear as broad singlets. The two CH₂ groups of the isoindoline ring are expected to be equivalent and appear as a singlet.[9] |
| ¹³C NMR | ~140-155 (Ar-C-F, d, ¹JCF ≈ 240-250 Hz), ~145-150 (Ar-C-OH), ~110-135 (other Ar-C), ~50-55 (-CH₂) | The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller C-F couplings.[10] |
| ¹⁹F NMR | ~(-110 to -130) (s or m, relative to CFCl₃) | The chemical shift is characteristic of an aryl fluoride. The multiplicity will depend on coupling to nearby aromatic protons.[11] |
Table 2: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Rationale |
| LC-MS | ESI+ | 168.0663 | Corresponds to the exact mass of the protonated free base [M+H]⁺, with the molecular formula C₈H₉FNO⁺. |
| HRMS | ESI+ | 168.0663 | High-resolution mass spectrometry will confirm the elemental composition, distinguishing it from other potential formulas with the same nominal mass.[12][13] |
Table 3: Proposed HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for the analysis of small polar molecules.[14] |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% TFA or Formic Acid) | Provides good separation of the main peak from potential impurities and starting materials.[15][16] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Detection | UV at ~270-280 nm | The aromatic system of the isoindoline core should provide a strong UV chromophore in this region. |
| Expected Result | A single major peak with >95% peak area | Demonstrates the purity of the synthesized compound. |
Elemental Analysis
Elemental analysis provides the ultimate confirmation of the empirical formula of the synthesized salt, validating its composition and purity.
Table 4: Elemental Analysis Data (For Molecular Formula: C₈H₉BrFNO)
| Element | Theoretical % |
| Carbon (C) | 43.27 |
| Hydrogen (H) | 4.08 |
| Bromine (Br) | 35.98 |
| Fluorine (F) | 8.55 |
| Nitrogen (N) | 6.31 |
| Oxygen (O) | 7.20 |
Safety and Handling
As with all laboratory research, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.
-
Handling: Handle hydrobromic acid in a well-ventilated fume hood due to its corrosive and toxic nature. Phthalonitrile precursors can be toxic and should be handled with care.
-
Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel using certified equipment in a designated area.
Conclusion
This guide presents a comprehensive and scientifically grounded strategy for the synthesis and characterization of 4-Fluoroisoindolin-5-ol hydrobromide. By leveraging established synthetic methodologies for isoindoline formation and applying a suite of modern analytical techniques, researchers can confidently produce and validate this novel compound. The detailed protocols and expected data provide a clear roadmap for chemists and drug development professionals, enabling the exploration of this promising molecule and its potential therapeutic applications.
References
-
Novel preparation of fluorinated isoindoles and their conversion to fluorinated benzoporphyrins. ElectronicsAndBooks. 5
-
A Comparative Guide to Modern Isoindolinone Synthesis Methods. Benchchem. 1
-
Isoindoline. Wikipedia.
-
Isoindoline synthesis. ChemicalBook.
-
Synthesis of isoindolinones. Organic Chemistry Portal.
-
Synthesis of isoindolines. Organic Chemistry Portal.
-
Novel preparation of fluorinated isoindoles and their conversion to fluorinated benzoporphyrins. ResearchGate.
-
Buy 6-Fluoroisoindolin-5-ol hydrobromide (EVT-12010755). EvitaChem.
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC.
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
-
A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company.
-
Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. Royal Society of Chemistry.
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research.
-
HPLC Analysis of Active Drug in a Formulation. AugustaChrom.
-
NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..
-
Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. PMC.
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PMC.
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.
-
Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. International Journal of Trend in Scientific Research and Development.
-
Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine. PMC.
-
Supporting Information Syntheses of N-labeled pre-queuosine nucleobase derivatives. Beilstein Journals.
-
19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... ResearchGate.
-
Editorial on the Special Issue “Natural Compounds Applications in Drug Discovery and Development”. MDPI.
-
Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. MDPI.
-
rapid identification and detection of flavonoid compounds from bamboo leaves by lc-(esi). BioResources.
-
Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. Growing Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Isoindoline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 9. growingscience.com [growingscience.com]
- 10. chem.washington.edu [chem.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
